molecular formula C17H14FNO B8273386 3-Fluoro-7-methoxy-5-methyl-5,10-dihydroindeno[1,2-b]indole

3-Fluoro-7-methoxy-5-methyl-5,10-dihydroindeno[1,2-b]indole

Cat. No. B8273386
M. Wt: 267.30 g/mol
InChI Key: GFEQPCQVRYKJRC-UHFFFAOYSA-N
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Patent
US08519122B2

Procedure details

To a solution of 55 (as a 3:1 mixture of regioisomers, 1.26 g, 4.98 mmol) in benzene (25 mL) was added aqueous sodium hydroxide (50% by mass, 3 mL), tetrabutylammonium iodide (152.1 mg, 0.41 mmol), and iodomethane (2.48 mL, 39.8 mmol). The reaction mixture was stirred vigorously at 40° C. for 17 hours and then cooled to room temperature over 3.5 hours. The mixture was diluted with benzene (20 mL) and H2O (20 mL), and the aqueous layer was extracted 2×20 mL ethyl acetate. Organic layers were combined, washed 1×25 mL H2O, dried over anhydrous magnesium sulfate and concentrated. Crude product was purified by flash column chromatography (40:1 hexanes-ethyl acetate) to give 56 as one regioisomer in 71% yield (713 mg, 2.67 mmol, % yield based on amount of 55 in starting material mixture). 1H NMR (600 MHz, CDCl3): δ 7.49 (d, 1H, J=9 Hz), 7.37-7.39 (dd, 1H, J=7.8 Hz, 4.8 Hz), 7.21-7.23 (dd, 1H, J=9.3 Hz, 1.8 Hz), 6.82-6.86 (m, 3H), 3.92 (s, 3H), 3.91 (s, 3H). 13C NMR (150 MHz, CDCl3): δ 162.2 (d, J=240 Hz), 156.4, 142.8, 142.7 (d, J=3 Hz), 142.6 (d, J=3 Hz), 137.1 (d, J=9.5 Hz), 125.8 (d, J=9.2 Hz), 122.4, 119.8, 118.4, 109.9 (d, J=22.5 Hz), 109.3, 104.3 (d, J=24.8 Hz), 93.7, 55.7, 30.9, 29.5; 19F NMR (CD3CD, 376 MHz): δ −116.0 (q, J=14.1, 9.4 Hz); FTIR: cm−1 1611, 1592, 1530, 1460, 1380, 1258, 1221, 1161. EI-HRMS: Calcd. for C17H14FNO+ [M]+: 267.1059, found 267.1062.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
152.1 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:19]=[C:18]2[C:5]([CH2:6][C:7]3[C:15]4[CH:14]=[CH:13][C:12]([O:16][CH3:17])=[CH:11][C:10]=4[NH:9][C:8]=32)=[CH:4][CH:3]=1.[OH-].[Na+].I[CH3:23]>C1C=CC=CC=1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[F:1][C:2]1[CH:19]=[C:18]2[C:5]([CH2:6][C:7]3[C:15]4[CH:14]=[CH:13][C:12]([O:16][CH3:17])=[CH:11][C:10]=4[N:9]([CH3:23])[C:8]=32)=[CH:4][CH:3]=1.[F:1][C:2]1[CH:19]=[C:18]2[C:5]([CH2:6][C:7]3[C:15]4[CH:14]=[CH:13][C:12]([O:16][CH3:17])=[CH:11][C:10]=4[NH:9][C:8]=32)=[CH:4][CH:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2CC3=C(NC=4C=C(C=CC34)OC)C2=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.48 mL
Type
reactant
Smiles
IC
Name
Quantity
152.1 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously at 40° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature over 3.5 hours
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted 2×20 mL ethyl acetate
WASH
Type
WASH
Details
washed 1×25 mL H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crude product was purified by flash column chromatography (40:1 hexanes-ethyl acetate)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC1=CC=C2CC3=C(N(C=4C=C(C=CC34)OC)C)C2=C1
Name
Type
product
Smiles
FC1=CC=C2CC3=C(NC=4C=C(C=CC34)OC)C2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08519122B2

Procedure details

To a solution of 55 (as a 3:1 mixture of regioisomers, 1.26 g, 4.98 mmol) in benzene (25 mL) was added aqueous sodium hydroxide (50% by mass, 3 mL), tetrabutylammonium iodide (152.1 mg, 0.41 mmol), and iodomethane (2.48 mL, 39.8 mmol). The reaction mixture was stirred vigorously at 40° C. for 17 hours and then cooled to room temperature over 3.5 hours. The mixture was diluted with benzene (20 mL) and H2O (20 mL), and the aqueous layer was extracted 2×20 mL ethyl acetate. Organic layers were combined, washed 1×25 mL H2O, dried over anhydrous magnesium sulfate and concentrated. Crude product was purified by flash column chromatography (40:1 hexanes-ethyl acetate) to give 56 as one regioisomer in 71% yield (713 mg, 2.67 mmol, % yield based on amount of 55 in starting material mixture). 1H NMR (600 MHz, CDCl3): δ 7.49 (d, 1H, J=9 Hz), 7.37-7.39 (dd, 1H, J=7.8 Hz, 4.8 Hz), 7.21-7.23 (dd, 1H, J=9.3 Hz, 1.8 Hz), 6.82-6.86 (m, 3H), 3.92 (s, 3H), 3.91 (s, 3H). 13C NMR (150 MHz, CDCl3): δ 162.2 (d, J=240 Hz), 156.4, 142.8, 142.7 (d, J=3 Hz), 142.6 (d, J=3 Hz), 137.1 (d, J=9.5 Hz), 125.8 (d, J=9.2 Hz), 122.4, 119.8, 118.4, 109.9 (d, J=22.5 Hz), 109.3, 104.3 (d, J=24.8 Hz), 93.7, 55.7, 30.9, 29.5; 19F NMR (CD3CD, 376 MHz): δ −116.0 (q, J=14.1, 9.4 Hz); FTIR: cm−1 1611, 1592, 1530, 1460, 1380, 1258, 1221, 1161. EI-HRMS: Calcd. for C17H14FNO+ [M]+: 267.1059, found 267.1062.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
152.1 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:19]=[C:18]2[C:5]([CH2:6][C:7]3[C:15]4[CH:14]=[CH:13][C:12]([O:16][CH3:17])=[CH:11][C:10]=4[NH:9][C:8]=32)=[CH:4][CH:3]=1.[OH-].[Na+].I[CH3:23]>C1C=CC=CC=1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[F:1][C:2]1[CH:19]=[C:18]2[C:5]([CH2:6][C:7]3[C:15]4[CH:14]=[CH:13][C:12]([O:16][CH3:17])=[CH:11][C:10]=4[N:9]([CH3:23])[C:8]=32)=[CH:4][CH:3]=1.[F:1][C:2]1[CH:19]=[C:18]2[C:5]([CH2:6][C:7]3[C:15]4[CH:14]=[CH:13][C:12]([O:16][CH3:17])=[CH:11][C:10]=4[NH:9][C:8]=32)=[CH:4][CH:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2CC3=C(NC=4C=C(C=CC34)OC)C2=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.48 mL
Type
reactant
Smiles
IC
Name
Quantity
152.1 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously at 40° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature over 3.5 hours
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted 2×20 mL ethyl acetate
WASH
Type
WASH
Details
washed 1×25 mL H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crude product was purified by flash column chromatography (40:1 hexanes-ethyl acetate)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC1=CC=C2CC3=C(N(C=4C=C(C=CC34)OC)C)C2=C1
Name
Type
product
Smiles
FC1=CC=C2CC3=C(NC=4C=C(C=CC34)OC)C2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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